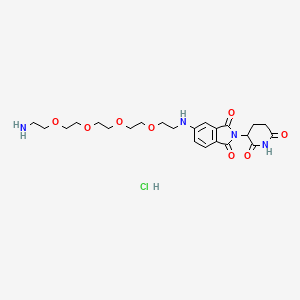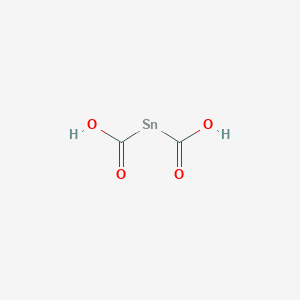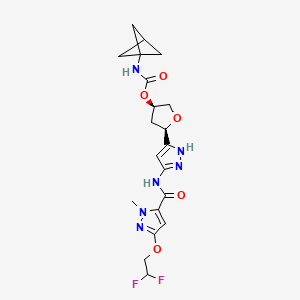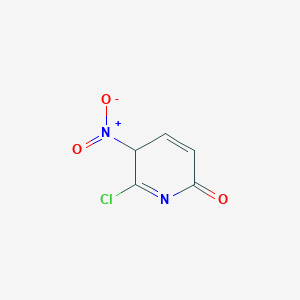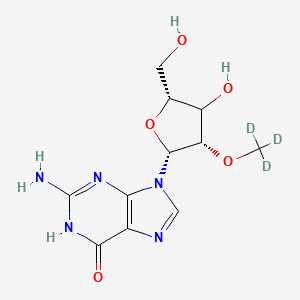
2'-O-Methylguanosine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methylguanosine-d3 is a deuterium-labeled analogue of 2’-O-Methylguanosine. This compound is a modified nucleoside produced in transfer ribonucleic acids by the action of transfer ribonucleic acid guanosine-2’-O-methyltransferase. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylguanosine-d3 involves the methylation of guanosine at the 2’-O position. The deuterium labeling is achieved by using deuterated methyl iodide in the methylation step. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group at the 2’-O position, followed by the addition of deuterated methyl iodide .
Industrial Production Methods
Industrial production of 2’-O-Methylguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Methylguanosine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-O-Methylguanosine-d3 oxide.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The methyl group at the 2’-O position can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
Oxidation: 2’-O-Methylguanosine-d3 oxide.
Reduction: 2’-O-Methylguanosine-d3.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2’-O-Methylguanosine-d3 has several scientific research applications:
Chemistry: Used as a tracer in the study of nucleoside analogs and their reactions.
Biology: Helps in understanding the role of methylation in transfer ribonucleic acid function and stability.
Medicine: Used in the development of antiviral drugs by inhibiting viral ribonucleic acid polymerase.
Industry: Employed in the synthesis of nucleoside derivatives for pharmaceutical applications
Wirkmechanismus
2’-O-Methylguanosine-d3 exerts its effects by mimicking the natural nucleoside, 2’-O-Methylguanosine. It is incorporated into transfer ribonucleic acids by transfer ribonucleic acid guanosine-2’-O-methyltransferase, leading to apoptotic changes in cells. The deuterium labeling allows for the tracking of the compound’s pharmacokinetics and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methylguanosine: The non-deuterated form of 2’-O-Methylguanosine-d3.
2’-O-Methyladenosine: Another methylated nucleoside with similar properties.
2’-O-Methylcytidine: A methylated cytidine analog
Uniqueness
2’-O-Methylguanosine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the pharmacokinetics and metabolic profiles of drugs. This labeling helps in understanding the compound’s behavior in biological systems more accurately compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C11H15N5O5 |
|---|---|
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChI-Schlüssel |
OVYNGSFVYRPRCG-MKKTUXCSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)

![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
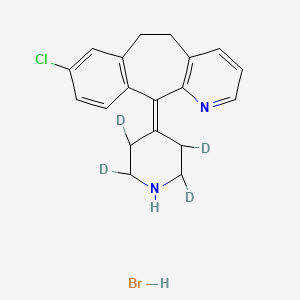
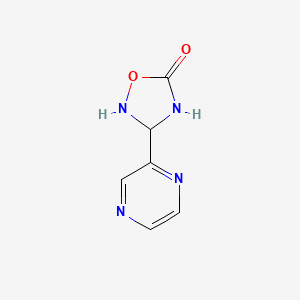
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
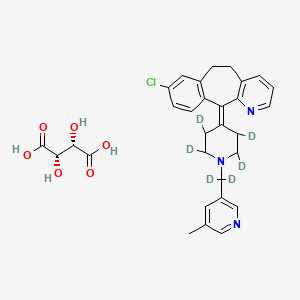
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)


